(2S,3S)-3-Methyl-2-phenylcyclopentan-1-one
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Overview
Description
(2S,3S)-3-Methyl-2-phenylcyclopentan-1-one is a chiral cyclopentanone derivative with a unique structure that includes a phenyl group and a methyl group attached to a cyclopentanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-3-Methyl-2-phenylcyclopentan-1-one can be achieved through several methods. One common approach involves the asymmetric reduction of a suitable precursor, such as a β-ketoester, using chiral catalysts or enzymes. For example, carbonyl reductase from Lactobacillus fermentum can catalyze the asymmetric reduction of 2-chloro-β-ketoesters to produce the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale asymmetric reduction processes using engineered bacteria containing carbonyl reductase and glucose dehydrogenase. These methods are environmentally friendly, simple to operate, and suitable for industrial amplification .
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-3-Methyl-2-phenylcyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound to alcohols or other reduced forms.
Substitution: The phenyl and methyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles under various conditions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted cyclopentanone derivatives.
Scientific Research Applications
(2S,3S)-3-Methyl-2-phenylcyclopentan-1-one has several scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes .
Mechanism of Action
The mechanism by which (2S,3S)-3-Methyl-2-phenylcyclopentan-1-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. It may interact with enzymes or receptors, leading to various biochemical effects. Detailed studies on its mechanism of action are essential to understand its full potential .
Comparison with Similar Compounds
Similar Compounds
- (2S,3S)-3-Amino-2-hydroxybutanoic acid
- (2S,3S)-2,3-Butanediol
- (2S,3S)-3-Formyl-2-((4-nitrophenyl)sulfonyl)aminomethyl
Uniqueness
(2S,3S)-3-Methyl-2-phenylcyclopentan-1-one is unique due to its specific stereochemistry and the presence of both phenyl and methyl groups on the cyclopentanone ring. This combination of features makes it a valuable compound for asymmetric synthesis and research applications .
Properties
CAS No. |
824390-70-7 |
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Molecular Formula |
C12H14O |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
(2S,3S)-3-methyl-2-phenylcyclopentan-1-one |
InChI |
InChI=1S/C12H14O/c1-9-7-8-11(13)12(9)10-5-3-2-4-6-10/h2-6,9,12H,7-8H2,1H3/t9-,12-/m0/s1 |
InChI Key |
MODWSJCNUNCNKR-CABZTGNLSA-N |
Isomeric SMILES |
C[C@H]1CCC(=O)[C@@H]1C2=CC=CC=C2 |
Canonical SMILES |
CC1CCC(=O)C1C2=CC=CC=C2 |
Origin of Product |
United States |
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